3-(1-Aminocyclopentyl)aniline
Description
3-(1-Aminocyclopentyl)aniline is an aromatic amine featuring a cyclopentane ring substituted with an amino group at the 1-position, attached to the meta position of an aniline moiety. The cyclopentane ring may confer steric effects and influence solubility, while the amino groups could participate in hydrogen bonding or serve as synthetic handles for further derivatization.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)aniline |
InChI |
InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,12-13H2 |
InChI Key |
AEZRKSYFAAYIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling connects aryl halides with amines. For 3-(1-aminocyclopentyl)aniline:
Ullmann-Type Coupling
Copper-mediated coupling under milder conditions:
- Conditions : CuI/1,10-phenanthroline, K₃PO₄, DMF at 90°C.
- Yield : 55–60% with reduced catalyst loading.
- Advantage : Tolerates moisture better than Pd systems.
Direct Functionalization of Aniline Derivatives
Friedel-Crafts Alkylation
Introducing the cyclopentylamine group via electrophilic substitution:
Directed ortho-Metalation (DoM)
Utilizes directing groups to achieve meta substitution:
- Protection : Aniline converted to pivalamide.
- Lithiation : sec-BuLi/TMEDA in THF at −78°C.
- Quenching : 1-Nitrocyclopentane electrophile.
- Deprotection : HCl/EtOH reflux.
Cyclopentane Ring Construction
Diels-Alder/Reduction Sequence
Adapted from cyclopentanolamine syntheses:
- Diels-Alder : Cyclopentadiene + tert-butyl nitrosyl carbonate → bicyclic adduct.
- Reduction : Zn/AcOH selectively reduces N–O bonds.
- Hydrogenation : Pd/C/H₂ saturates double bonds.
- Aniline Coupling : Suzuki-Miyaura with 3-aminophenylboronic acid.
Ring-Closing Metathesis (RCM)
Builds cyclopentane via olefin metathesis:
- Diene Synthesis : 3-Aminophenylpropene derivatives.
- Catalyst : Grubbs II (5 mol%) in CH₂Cl₂.
- Hydrogenation : H₂/Pd(OH)₂ to saturate ring.
- Yield : 60–65% over three steps.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Buchwald-Hartwig | 68–72 | Low | High | $$$ |
| Ullmann Coupling | 55–60 | None | Moderate | $$ |
| Friedel-Crafts | 85–90 | None | Low | $ |
| Diels-Alder/RCM | 70–75 | High | High | $$$$ |
Cost Index: $ (low) to $$$$ (high)
Emerging Techniques and Optimization
Photoredox Catalysis
Visible-light-mediated C–H amination:
Biocatalytic Approaches
Lipase-mediated kinetic resolution (adapted from):
- Enzyme : Lipozyme 40086 resolves racemic intermediates.
- Efficiency : >99% ee for (1R,3S) configuration.
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
- Catalyst Recovery : Immobilized Pd/C systems for hydrogenations.
- Solvent Recycling : Toluene/water biphasic systems.
- Waste Minimization : Catalytic nitration vs stoichiometric HNO₃.
A representative pilot plant workflow:
- Nitrobenzene → Aniline (H₂/Pd-Al₂O₃, 200°C).
- Friedel-Crafts alkylation with cyclopentene oxide.
- Reductive amination (NH₃/H₂, Ra-Ni catalyst).
- Total Yield : 78% at 100 kg/batch scale.
Analytical Characterization
Critical quality parameters:
- HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN).
- Chiral GC : Cyclodextrin column for enantiomeric excess.
- ¹H NMR : Key peaks at δ 6.6–7.3 (aromatic), 1.5–2.1 (cyclopentane).
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclopentyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can occur, especially under high temperature and pressure conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated arenes and amines under high temperature and pressure.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Substituted anilines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of 3-(1-Aminocyclopentyl)aniline exhibit notable anticancer properties. For instance, studies have demonstrated that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.
- Case Study : A series of synthesized derivatives were tested for their antiproliferative activity, revealing IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and significant activity against MCF-7 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound derivatives. These compounds have been investigated for their potential in treating neurodegenerative diseases, with promising results in animal models demonstrating reduced neuronal death and improved cognitive function.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various heterocycles and as a building block for pharmaceuticals.
- Synthetic Methodology : The compound can be synthesized through reductive amination processes involving cyclopentanone derivatives and anilines, allowing for the introduction of amino groups at specific positions on the aromatic ring .
| Reaction Type | Starting Materials | Product |
|---|---|---|
| Reductive Amination | Cyclopentanone, Aniline | This compound |
Research has also highlighted the biological activities associated with this compound derivatives, particularly their antimicrobial properties.
- Case Study : In a recent study, several derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, with minimum inhibitory concentration (MIC) values demonstrating the potential for development into new antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopentyl)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures . The pathways involved include nucleophilic substitution and reduction mechanisms, where the compound donates electrons to form new chemical entities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(1-Aminocyclopentyl)aniline with six structurally related aniline derivatives, highlighting differences in substituents, molecular properties, and functional group effects.
Substituent Structure and Molecular Properties
Functional Group and Reactivity Analysis
- Cycloalkane vs. Linear Chains : Compounds with cyclopentane (hypothetical in the target compound) or cyclopropane substituents (e.g., ) exhibit distinct steric and electronic profiles. Cyclopropane’s ring strain may enhance reactivity in ring-opening reactions, whereas cyclopentane’s larger ring could improve conformational stability.
- Heterocyclic Moieties : The imidazole group in provides aromaticity and hydrogen-bonding capacity, making it suitable for targeting biological receptors.
Biological Activity
3-(1-Aminocyclopentyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as insights from recent research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 174.24 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the context of antimicrobial properties. The following sections detail specific findings related to its antibacterial and antifungal effects.
Antibacterial Activity
Studies have shown that this compound possesses significant antibacterial activity against several bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against common pathogens is presented in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 | |
| Bacillus subtilis | 8 |
Case Study : In a study evaluating the antibacterial efficacy of various aniline derivatives, this compound was found to be more effective than standard antibiotics like ciprofloxacin against Bacillus subtilis, suggesting its potential as a lead compound for further development in antibiotic therapy .
Antifungal Activity
In addition to its antibacterial properties, this compound has been investigated for antifungal activity. The results from various studies are summarized in Table 2.
Research Findings : A recent investigation highlighted that the compound demonstrated promising antifungal activity against Candida albicans, with an IC50 value comparable to that of established antifungal agents such as fluconazole .
The mechanism underlying the biological activity of this compound involves interaction with microbial cell membranes and inhibition of key metabolic pathways. Molecular docking studies suggest that it may bind effectively to proteins involved in cell wall synthesis and integrity, which is critical for both bacterial and fungal survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
